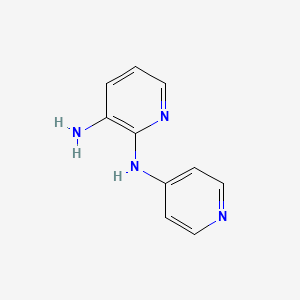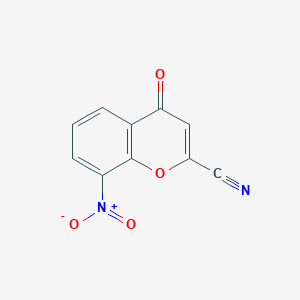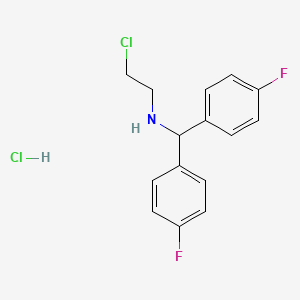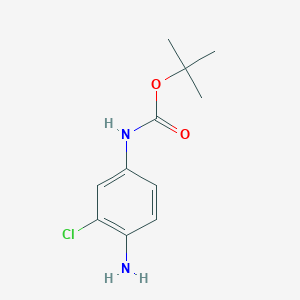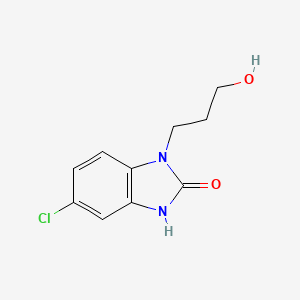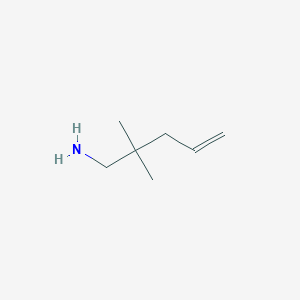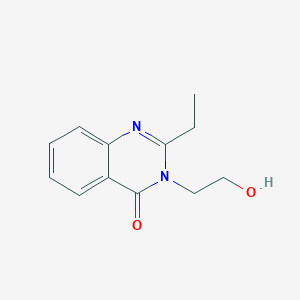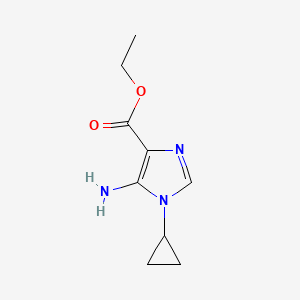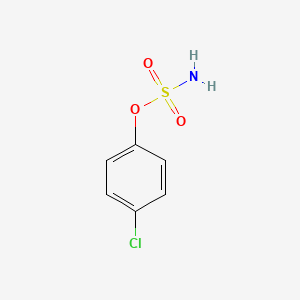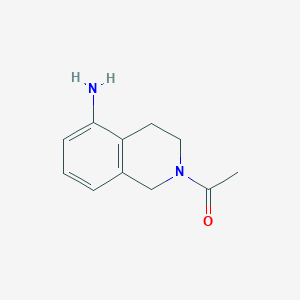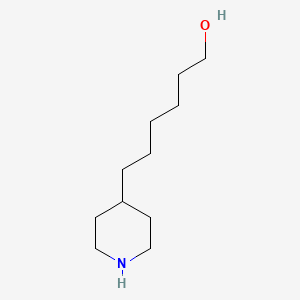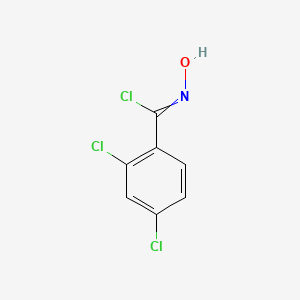
2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-N-hydroxybenzene-1-carbonimidoyl chloride is a chemical compound with the molecular formula C7H4Cl3NO and a molecular weight of 224.47 g/mol . It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a carbonimidoyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with thionyl chloride to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,4-Dichloro-N-hydroxybenzene-1-carbonimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,4-Dichloro-N-hydroxybenzene-1-carbonimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved include nucleophilic substitution and addition reactions .
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzaldehyde: A precursor in the synthesis of 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride.
2,4-Dichlorophenylhydroxylamine: A related compound with similar functional groups.
2,4-Dichlorobenzonitrile: Another compound with similar structural features.
Uniqueness
2,4-Dichloro-N-hydroxybenzene-1-carbonimidoyl chloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it valuable in synthetic chemistry and research applications .
特性
分子式 |
C7H4Cl3NO |
|---|---|
分子量 |
224.5 g/mol |
IUPAC名 |
2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H |
InChIキー |
GXBVZCSCOBTMHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


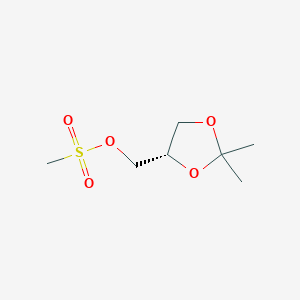
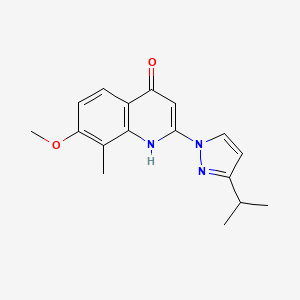
![3-{[(2-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B8771040.png)
